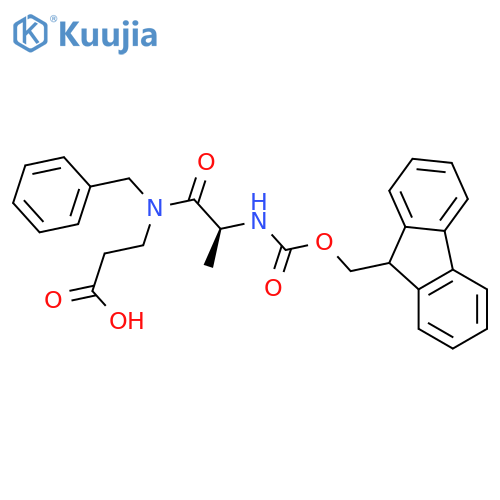

Cas no 2171226-12-1 (3-(2S)-N-benzyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidopropanoic acid)

3-(2S)-N-benzyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidopropanoic acid 化学的及び物理的性質

名前と識別子

-

- 3-(2S)-N-benzyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidopropanoic acid

- EN300-1530411

- 3-[(2S)-N-benzyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]propanoic acid

- 2171226-12-1

-

- インチ: 1S/C28H28N2O5/c1-19(27(33)30(16-15-26(31)32)17-20-9-3-2-4-10-20)29-28(34)35-18-25-23-13-7-5-11-21(23)22-12-6-8-14-24(22)25/h2-14,19,25H,15-18H2,1H3,(H,29,34)(H,31,32)/t19-/m0/s1

- InChIKey: ZZVMSYOMBMECQF-IBGZPJMESA-N

- SMILES: O(C(N[C@@H](C)C(N(CC1C=CC=CC=1)CCC(=O)O)=O)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

計算された属性

- 精确分子量: 472.19982200g/mol

- 同位素质量: 472.19982200g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 氢键受体数量: 5

- 重原子数量: 35

- 回転可能化学結合数: 10

- 複雑さ: 715

- 共价键单元数量: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 4

- トポロジー分子極性表面積: 95.9Ų

3-(2S)-N-benzyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidopropanoic acid Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1530411-1.0g |

3-[(2S)-N-benzyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]propanoic acid |

2171226-12-1 | 1g |

$2433.0 | 2023-06-05 | ||

| Enamine | EN300-1530411-5.0g |

3-[(2S)-N-benzyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]propanoic acid |

2171226-12-1 | 5g |

$7058.0 | 2023-06-05 | ||

| Enamine | EN300-1530411-100mg |

3-[(2S)-N-benzyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]propanoic acid |

2171226-12-1 | 100mg |

$678.0 | 2023-09-26 | ||

| Enamine | EN300-1530411-500mg |

3-[(2S)-N-benzyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]propanoic acid |

2171226-12-1 | 500mg |

$739.0 | 2023-09-26 | ||

| Enamine | EN300-1530411-5000mg |

3-[(2S)-N-benzyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]propanoic acid |

2171226-12-1 | 5000mg |

$2235.0 | 2023-09-26 | ||

| Enamine | EN300-1530411-0.05g |

3-[(2S)-N-benzyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]propanoic acid |

2171226-12-1 | 0.05g |

$2044.0 | 2023-06-05 | ||

| Enamine | EN300-1530411-10.0g |

3-[(2S)-N-benzyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]propanoic acid |

2171226-12-1 | 10g |

$10464.0 | 2023-06-05 | ||

| Enamine | EN300-1530411-0.5g |

3-[(2S)-N-benzyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]propanoic acid |

2171226-12-1 | 0.5g |

$2336.0 | 2023-06-05 | ||

| Enamine | EN300-1530411-2.5g |

3-[(2S)-N-benzyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]propanoic acid |

2171226-12-1 | 2.5g |

$4771.0 | 2023-06-05 | ||

| Enamine | EN300-1530411-0.1g |

3-[(2S)-N-benzyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]propanoic acid |

2171226-12-1 | 0.1g |

$2142.0 | 2023-06-05 |

3-(2S)-N-benzyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidopropanoic acid 関連文献

-

Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535

-

Jingchao Zhang,Fei Xu,Yang Hong,Qingang Xiong,Jianming Pan RSC Adv., 2015,5, 89415-89426

-

Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890

-

Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834

-

Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984

-

Ying-Zhe Liu,Ralf Haiges,Karl O. Christe,Wei-Peng Lai,Bo Wu RSC Adv., 2014,4, 28377-28389

-

Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790

-

Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225

-

Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943

-

10. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209

3-(2S)-N-benzyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidopropanoic acidに関する追加情報

Introduction to 3-(2S)-N-benzyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidopropanoic acid (CAS No. 2171226-12-1) and Its Emerging Applications in Chemical Biology and Medicine

3-(2S)-N-benzyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidopropanoic acid, identified by the CAS number 2171226-12-1, is a sophisticated organic compound that has garnered significant attention in the fields of chemical biology and pharmaceutical research. This compound, characterized by its intricate structure, combines a chiral amino acid derivative with a fluorenylmethoxycarbonyl (Fmoc) protecting group, making it a versatile intermediate in the synthesis of bioactive molecules. The presence of the (2S)-configuration at the proline-like moiety introduces stereoselectivity, which is crucial for designing molecules with enhanced specificity and efficacy.

The fluorenylmethoxycarbonyl group is a well-established protecting group in peptide synthesis, renowned for its stability under basic conditions and ease of removal. This feature makes 3-(2S)-N-benzyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidopropanoic acid an invaluable building block for constructing complex peptidomimetics and protease inhibitors. The benzyl substitution at the nitrogen atom further enhances the compound's stability and solubility, facilitating its use in various biochemical assays.

In recent years, there has been a surge in research focused on developing novel therapeutic agents that leverage the principles of chirality to improve pharmacological outcomes. The enantiomeric purity of 3-(2S)-N-benzyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidopropanoic acid is particularly noteworthy, as it aligns with the growing demand for enantiomerically pure compounds in drug development. Studies have demonstrated that enantiopure drugs often exhibit superior pharmacokinetic profiles, reduced side effects, and improved target specificity compared to their racemic counterparts.

The Fmoc-protection strategy has been instrumental in advancing solid-phase peptide synthesis (SPPS), a cornerstone technique in modern peptide chemistry. By integrating this protection scheme into 3-(2S)-N-benzyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidopropanoic acid, researchers can efficiently construct polypeptides while maintaining functional group integrity. This capability is particularly relevant in the development of peptide-based therapeutics, where precise control over molecular architecture is essential for biological activity.

Emerging research indicates that derivatives of this compound may have potential applications in modulating enzyme activity and inhibiting pathological pathways associated with various diseases. For instance, proteases such as matrix metalloproteinases (MMPs) and cathepsins have been implicated in conditions like cancer metastasis and neurodegeneration. The structural features of 3-(2S)-N-benzyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidopropanoic acid suggest its utility as a scaffold for designing potent inhibitors targeting these enzymes.

The fluorene moiety, while primarily serving as a protecting group, may also contribute to the physicochemical properties of derivatives derived from this compound. Fluorene-based scaffolds have been explored in medicinal chemistry due to their favorable photophysical properties, making them suitable for applications in bioimaging and photodynamic therapy. Furthermore, the benzyl group's hydrophobic nature can be exploited to enhance membrane permeability, an important consideration for oral bioavailability.

Recent advancements in computational chemistry have enabled more accurate predictions of molecular interactions, which has accelerated the discovery of novel bioactive compounds. By leveraging molecular docking simulations and virtual screening techniques, researchers can rapidly assess the binding affinity of derivatives of 3-(2S)-N-benzyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidopropanoic acid to biological targets. This approach has already yielded promising candidates for further experimental validation.

The synthesis of 3-(2S)-N-benzyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidopropanoic acid presents both challenges and opportunities for synthetic chemists. The need for high enantiomeric purity necessitates careful optimization of reaction conditions to minimize racemization. Additionally, the removal of the Fmoc protecting group must be performed under controlled conditions to prevent side reactions that could compromise yield or purity.

In conclusion, 3-(2S)-N-benzyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidopropanoic acid (CAS No. 2171226-12-1) represents a significant advancement in peptidomimetic chemistry. Its unique structural features make it a valuable tool for drug discovery efforts aimed at addressing unmet medical needs. As research continues to uncover new applications for this compound and its derivatives, it is poised to play an increasingly important role in the development of next-generation therapeutics.

2171226-12-1 (3-(2S)-N-benzyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidopropanoic acid) Related Products

- 2228135-03-1(3-(2-bromo-6-hydroxyphenyl)-2,2-difluoropropanoic acid)

- 1396766-12-3(3,5-dimethoxy-N-{1-(pyridine-3-carbonyl)piperidin-4-ylmethyl}benzamide)

- 2167546-25-8(Tert-Butyl 4-bromo-3,3-difluoropyrrolidine-1-carboxylate)

- 2025511-22-0(1-{1-(propan-2-yl)-1H-imidazol-2-ylmethyl}-1H-imidazol-2-amine)

- 2227819-35-2((2S)-4-(3-bromo-1-methyl-1H-pyrazol-5-yl)butan-2-ol)

- 108032-13-9(Butanedioic acid,1-[(2R)-2,3-bis[(1-oxohexadecyl)oxy]propyl] ester)

- 88491-44-5(2-Bromo-4-hydroxyphenylacetic Acid)

- 2229224-51-3(3,3-difluoro-3-(2-methoxy-6-methylphenyl)propan-1-ol)

- 1805920-62-0(2-(Aminomethyl)-6-bromo-5-(difluoromethyl)-3-methoxypyridine)

- 1396879-89-2(3-(4-methanesulfonylpiperazine-1-carbonyl)-6-(pyrrolidin-1-yl)pyridazine)